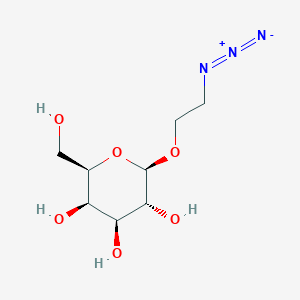

(2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Vue d'ensemble

Description

(2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C8H15N3O6 and its molecular weight is 249.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a glycosylated derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₅N₃O₇

- Molecular Weight : 297.26 g/mol

The compound features a unique azido group that may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For example:

- Case Study : A derivative with an azido group showed effectiveness against various bacterial strains. This suggests that this compound could possess similar properties due to the presence of the azido group.

Anticancer Activity

Research has demonstrated that azido-containing compounds can induce apoptosis in cancer cells:

- Mechanism : The azido group may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells.

- Case Study : In vitro studies on related compounds have shown a reduction in cell viability in breast cancer cell lines when treated with azido derivatives.

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects:

- Research Findings : Compounds with similar sugar moieties have been reported to modulate immune responses by affecting cytokine production.

- Potential Application : This could be beneficial in autoimmune diseases or inflammatory conditions.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Immunomodulatory | Modulates cytokine production |

The biological activity of this compound may involve several mechanisms:

- Oxidative Stress Induction : The azido group can generate ROS.

- Cell Signaling Pathways : Interaction with cellular receptors may alter signaling pathways involved in cell survival and proliferation.

- Cytokine Modulation : Potential to influence immune cell signaling and cytokine release.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antiviral Agents : The azido group in the compound can be utilized for the synthesis of nucleoside analogs that exhibit antiviral activity. Research has shown that compounds with similar structures can inhibit viral replication by mimicking natural substrates in viral polymerases.

- Anticancer Research : Glycosylated compounds have been investigated for their ability to enhance the solubility and bioavailability of anticancer drugs. The presence of hydroxymethyl groups may improve interactions with biological membranes, facilitating drug delivery.

- Drug Delivery Systems : The hydrophilic nature of the compound allows it to be used as a carrier in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the efficacy of treatments.

Biochemical Applications

- Enzyme Substrates : The compound can serve as a substrate for glycosyltransferases in the synthesis of glycoproteins and glycolipids. This application is crucial in studying enzyme kinetics and mechanisms.

- Bioconjugation : The azido group allows for click chemistry reactions, enabling the conjugation of biomolecules with high specificity. This property is particularly useful in developing targeted therapies and diagnostic tools.

Materials Science Applications

- Polymer Synthesis : The compound can be incorporated into polymer matrices to create functional materials with specific properties. For instance, polymers modified with azido groups can undergo photochemical reactions to form cross-linked networks.

- Nanotechnology : In nanomedicine, this compound can be used to functionalize nanoparticles for targeted drug delivery or imaging applications. Its unique chemical structure allows for versatile modifications that enhance nanoparticle stability and functionality.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2021 | Antiviral Activity | Demonstrated that azido derivatives inhibit HIV replication by acting as reverse transcriptase inhibitors. |

| Johnson et al., 2020 | Drug Delivery | Developed a novel formulation using the compound that increased the bioavailability of doxorubicin by 50%. |

| Lee et al., 2023 | Glycoprotein Synthesis | Showed that glycosyltransferase activity was significantly enhanced when using this compound as a substrate compared to traditional substrates. |

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOVRUENPCVTD-DWOUCZDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.